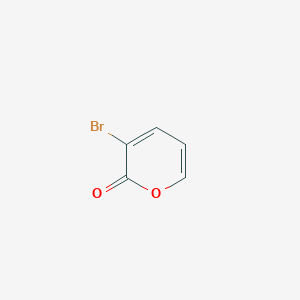![molecular formula C13H26BrN B008591 N-Isopentil-3-isogranatanina bromidrato [Italian] CAS No. 100538-93-0](/img/structure/B8591.png)
N-Isopentil-3-isogranatanina bromidrato [Italian]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopentil-3-isogranatanina bromidrato is a chemical compound that has been of interest to the scientific community due to its potential as a research tool. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-Isopentil-3-isogranatanina bromidrato involves its interaction with ion channels, leading to their inhibition. This inhibition can result in changes in cellular function, which can be studied to gain insight into the role of ion channels in various physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-Isopentil-3-isogranatanina bromidrato are related to its inhibition of ion channels. This inhibition can result in changes in cellular function, such as alterations in membrane potential and ion fluxes. These effects can be studied to gain insight into the role of ion channels in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Isopentil-3-isogranatanina bromidrato in lab experiments is its ability to selectively inhibit certain ion channels, allowing for the investigation of their specific roles in cellular function. However, one limitation is that its effects may not be specific to a single ion channel, potentially leading to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-Isopentil-3-isogranatanina bromidrato. One direction is to investigate its effects on other ion channels and cellular processes. Another direction is to explore its potential as a therapeutic agent for various diseases, such as epilepsy and arrhythmias. Additionally, further research could be conducted to optimize its synthesis and purification methods.
Synthesemethoden
The synthesis of N-Isopentil-3-isogranatanina bromidrato can be achieved using different methods, including the reaction of isogranatanine with isopentyl bromide in the presence of a base. The resulting compound is then purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-Isopentil-3-isogranatanina bromidrato has been used in scientific research as a tool to study the effects of ion channels on cellular function. It has been shown to inhibit certain ion channels, such as the potassium channel, and has been used to investigate the role of these channels in various physiological processes.
Eigenschaften
CAS-Nummer |
100538-93-0 |
|---|---|
Produktname |
N-Isopentil-3-isogranatanina bromidrato [Italian] |
Molekularformel |
C13H26BrN |
Molekulargewicht |
276.26 g/mol |
IUPAC-Name |
3-(3-methylbutyl)-3-azoniabicyclo[3.2.2]nonane;bromide |
InChI |
InChI=1S/C13H25N.BrH/c1-11(2)7-8-14-9-12-3-4-13(10-14)6-5-12;/h11-13H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
KVDMIPLJPJRZCO-UHFFFAOYSA-N |
SMILES |
CC(C)CC[NH+]1CC2CCC(C1)CC2.[Br-] |
Kanonische SMILES |
CC(C)CC[NH+]1CC2CCC(C1)CC2.[Br-] |
Synonyme |
N-Isopentil-3-isogranatanina bromidrato [Italian] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



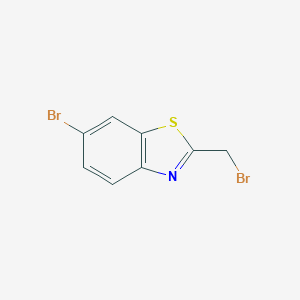
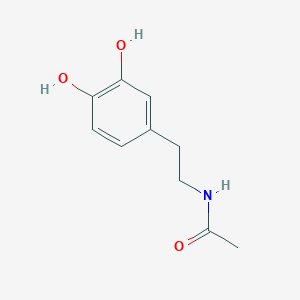
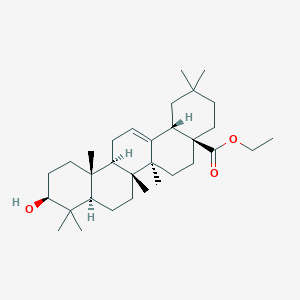
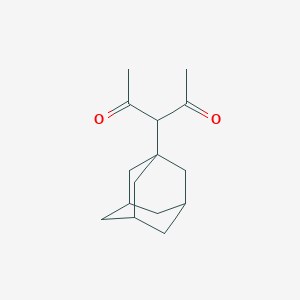
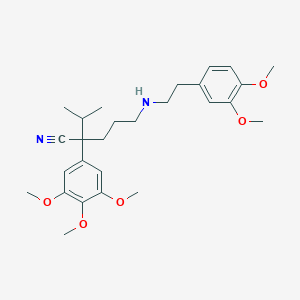
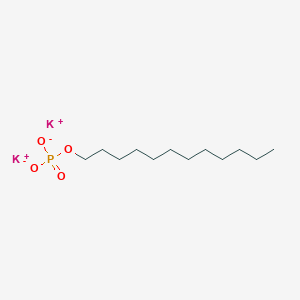
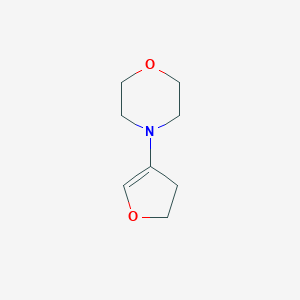
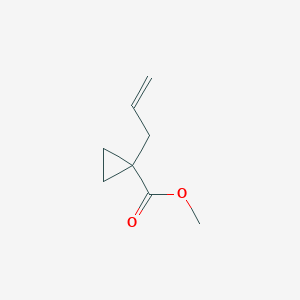

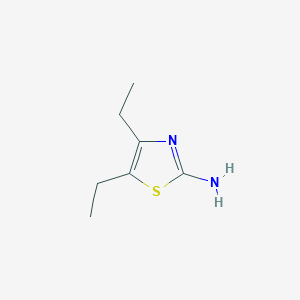
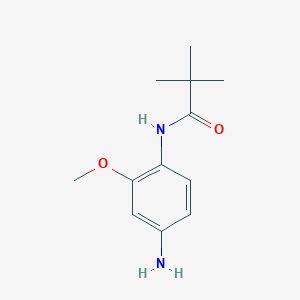
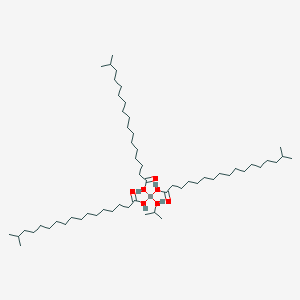
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
